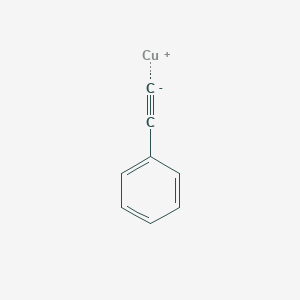

Copper(I) phenylacetylide

Übersicht

Beschreibung

Copper(I) Phenylacetylide

Copper(I) phenylacetylide is a coordination compound with interesting structural and chemical properties. It is known for its triangular copper(I) complex structure and its ability to participate in various chemical reactions, including catalysis.

Synthesis Analysis

The synthesis involves the formation of a cationic trinuclear copper(I) complex bicapped by two bridging σ-bonded phenylacetylide groups. This synthesis demonstrates the complex's unique structural features, including μ3-η1 fashion bonding of the phenylacetylide groups to the copper atoms (Díez et al., 1991).

Molecular Structure Analysis

The complex exhibits a triangular arrangement with an unprecedented bicapping system involving two asymmetric μ3-η1-acetylide ligands, highlighting its novel structural characteristics.

Chemical Reactions and Properties

Copper(I) phenylacetylide plays a significant role in catalyzing azole synthesis through nonconcerted Huisgen 1,3-dipolar cycloadditions, demonstrating its utility in organic synthesis and the formation of 1,2,3-triazoles and isoxazoles (Himo et al., 2004).

Wissenschaftliche Forschungsanwendungen

Copper-catalysed photoinduced decarboxylative alkynylation

- Scientific Field : Chemical Science

- Application Summary : This method uses copper catalysts CuCl and Cu(acac)2 for the decarboxylative cross-coupling of various carboxylic acids . The photoexcitation of copper acetylides with electron-rich NEt3 as a ligand provides a general strategy to generate a range of alkyl radicals from Redox-active esters (RAEs) of carboxylic acids .

- Methods of Application : The reaction involves the photoexcitation of copper acetylides, which can be readily coupled with a variety of aromatic alkynes . The scope of this cross-coupling reaction can be further expanded to aliphatic alkynes and alkynyl silanes using a catalytic amount of preformed copper-phenylacetylide .

- Results or Outcomes : The reaction pathway and the role of the bidentate acetylacetonate ligand of the copper intermediate in inhibiting the homo-coupling of the alkyne were revealed through DFT calculations .

Synthesis of Substituted Tolanes

- Scientific Field : Organic Chemistry

- Application Summary : Copper(I) phenylacetylide participates in efficient coupling with a range of aryl iodides and bromides to give substituted tolanes .

- Methods of Application : If possessing an ortho amino or hydroxy group, the substituted tolanes can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo[3,2-b]pyridines .

- Results or Outcomes : The outcome of this process is the production of substituted tolanes, which can further yield 2-phenylbenzofurans, -indoles, and -furo[3,2-b]pyridines .

Copper(I) Catalyzed CO2 Addition to Phenylacetylene

- Scientific Field : Inorganic Chemistry

- Application Summary : The complexation of copper phenylacetylide is relevant as an intermediate in the Cu(I) catalyzed CO2 addition to phenylacetylene .

- Methods of Application : The characterization of the resulting complexes was performed with solid state NMR spectroscopy amended by IR spectroscopy, mass spectrometry, and elemental analysis due to their poor solubility .

- Results or Outcomes : These complexes feature luminescent properties, albeit with limited quantum yield .

Electrochemical Synthesis for Use in Click Chemistry

- Scientific Field : Electro-Organic Chemistry

- Application Summary : Copper(I) acetylides can be synthesized electrochemically using simultaneous copper oxidation and Hofmann elimination of quaternary ammonium salts . This method is efficient and sustainable .

- Methods of Application : The electrochemically generated base is also regenerated electrochemically, making it catalytic . An electrochemically-promoted, one-pot CuAAC reaction was performed, which serves as a promising initial demonstration of this approach in a pharmaceutically-relevant reaction .

- Results or Outcomes : The outcome of this process is the production of copper(I) acetylides, which are valuable intermediates in many synthetic processes .

Synthesis of Copper Phenylacetylide

- Scientific Field : Chemical Synthesis

- Application Summary : Copper(I) phenylacetylide plays an important role in medical chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis .

- Methods of Application : The synthesis of Copper(I) phenylacetylide involves specific chemical reactions .

- Results or Outcomes : The outcome of this process is the production of Copper(I) phenylacetylide, which has a characteristic yellow color in the solid state, making it easy to identify .

Preparation of Copper Acetylide for Diyne Product Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : Copper acetylide is used as an intermediary for the synthesis of diyne products .

- Methods of Application : Dichloromethane is used as a solvent for this reaction, as it prevents the copper acetylide from precipitating out of solution upon formation .

- Results or Outcomes : The outcome of this process is better yields of the diyne product when exposed to aerial O2 .

Synthesis, Structure and Cu-Phenylacetylide Coordination of an Unsymmetrically Substituted Bulky dppf-Analog

- Scientific Field : Inorganic Chemistry

- Application Summary : The ligand properties were explored in the complexation of copper phenylacetylide which is relevant as an intermediate in the Cu(I) catalyzed CO2 addition to phenylacetylene .

- Methods of Application : The characterization of the resulting complexes was performed with solid state NMR spectroscopy amended by IR spectroscopy, mass spectrometry, and elemental analysis due to their poor solubility .

- Results or Outcomes : These complexes feature luminescent properties, albeit with limited quantum yield .

Electrochemical Synthesis of Copper(I) Acetylides via Simultaneous Copper Ion and Catalytic Base Electrogeneration for Use in Click Chemistry

- Scientific Field : Electro-Organic Chemistry

- Application Summary : An efficient and sustainable electrochemical synthesis of copper(I) acetylides using simultaneous copper oxidation and Hofmann elimination of quaternary ammonium salts .

- Methods of Application : The electrochemically generated base was also regenerated electrochemically, making it catalytic . An electrochemically-promoted, one-pot CuAAC reaction was performed, which serves as a promising initial demonstration of this approach in a pharmaceutically-relevant reaction .

- Results or Outcomes : The outcome of this process is the production of copper(I) acetylides, which are valuable intermediates in many synthetic processes .

Electrochemical Preparation and Applications of Copper

- Scientific Field : Electrochemistry

- Application Summary : Dichloromethane is used as a solvent for this reaction, as it prevents the copper acetylide from precipitating out of solution upon formation .

- Methods of Application : The reaction involves the use of dichloromethane as a solvent .

- Results or Outcomes : The outcome of this process is better yields of the diyne product when exposed to aerial O2 .

Safety And Hazards

Zukünftige Richtungen

Copper(I) phenylacetylide has been used in various research studies, including the synthesis of amides through visible light-mediated radical reactions . Its potential applications in medicinal chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis make it a promising area for future research .

Eigenschaften

IUPAC Name |

copper(1+);ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLVZUJLUPAJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#CC1=CC=CC=C1.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(I) phenylacetylide | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)

![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)